molecular formula C14H18F3NO2 B2893258 Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate CAS No. 2248372-59-8

Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate

Cat. No.: B2893258
CAS No.: 2248372-59-8
M. Wt: 289.298
InChI Key: SZCRVUZQLZHUKU-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate is a synthetic organic compound characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate typically involves the reaction of tert-butyl acrylate with an appropriate amine and a trifluoromethyl-substituted benzaldehyde. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3-(2-(trifluoromethyl)phenyl)propanoate
  • Tert-butyl 2-amino-3-(3-fluoro-2-(trifluoromethyl)phenyl)propanoate

Uniqueness

Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2/c1-12(2,3)20-11(19)13(4,18)9-6-5-7-10(8-9)14(15,16)17/h5-8H,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCRVUZQLZHUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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